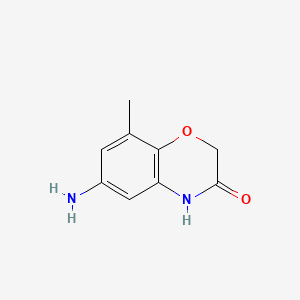

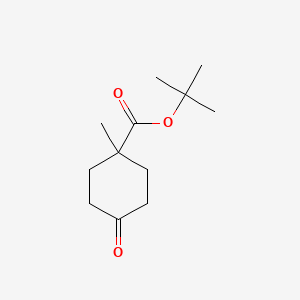

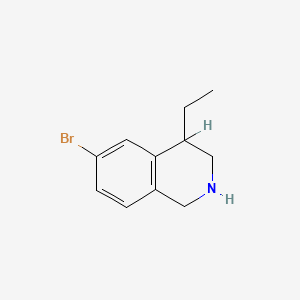

![molecular formula C7H6BrN3 B578125 2-Bromo-3-méthyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1260812-97-2](/img/structure/B578125.png)

2-Bromo-3-méthyl-5H-pyrrolo[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds within this family are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Applications De Recherche Scientifique

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives exhibit significant biological activities, including antimicrobial and antiviral properties.

Industry: The compound is used in the development of advanced materials and pharmaceuticals.

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases, which are aberrant in various cancer types and considered to be promising targets for cancer therapy .

Mode of Action

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine interacts with its targets, the FGFRs, leading to inhibition of kinase activity . This inhibition disrupts the normal signaling pathways of the FGFRs, which can result in the suppression of cancer cell growth .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are those involving FGFRs. FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine disrupts these pathways, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s molecular weight, which is 21205 , suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine’s action primarily involve the inhibition of FGFRs. This inhibition disrupts the normal signaling pathways of the FGFRs, potentially leading to the suppression of cancer cell growth .

Méthodes De Préparation

The synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with commercially available 3,5-dibromo-6-chloropyrazin-2-amine, the compound can be synthesized via a series of steps including Sonogashira cross-coupling . Industrial production methods often utilize microwave irradiation and metal-catalyzed conditions to achieve regioselective functionalization .

Analyse Des Réactions Chimiques

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halides and amines, leading to the formation of substituted derivatives.

Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Cycloaddition and Annulation: These reactions are used to form more complex structures, often under specific catalytic conditions.

Comparaison Avec Des Composés Similaires

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound is used as an intermediate in the synthesis of more complex derivatives.

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Known for its unique substitution pattern, it is used in specialized synthetic applications.

The uniqueness of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic and biological applications.

Propriétés

IUPAC Name |

2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPISUROVINRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CNC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743681 |

Source

|

| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260812-97-2 |

Source

|

| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

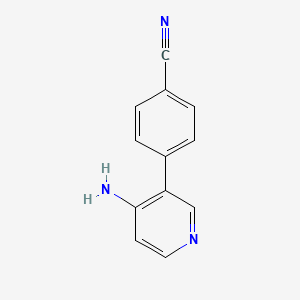

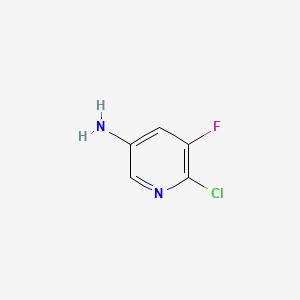

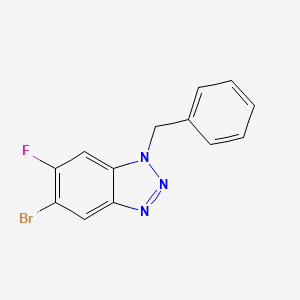

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)

![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)